molecular formula C19H16N2O B7497832 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)benzonitrile

3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)benzonitrile

Katalognummer B7497832
Molekulargewicht: 288.3 g/mol
InChI-Schlüssel: MXISSSULWCHXCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is also known as PD173074 and has been found to be a potent inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase.

Wirkmechanismus

PD173074 works by binding to the ATP-binding site of the FGFR tyrosine kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways that promote cancer cell growth and survival. This inhibition of FGFR signaling has been shown to induce apoptosis (cell death) in cancer cells and to inhibit tumor growth in animal models.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, PD173074 has also been found to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have neuroprotective effects in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of PD173074 is its potency and specificity for FGFR inhibition, which makes it a valuable tool for studying the role of FGFR signaling in cancer and other diseases. However, one limitation of PD173074 is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on PD173074. One area of interest is the development of more soluble and bioavailable analogs of PD173074 that can be used in clinical trials for cancer treatment. Another area of interest is the investigation of the neuroprotective effects of PD173074 in more detail, with the goal of developing new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is also potential for PD173074 to be used in combination with other cancer therapies to improve treatment outcomes.

Synthesemethoden

The synthesis of PD173074 involves a multi-step process that starts with the reaction of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-cyanobenzonitrile in the presence of a base to form PD173074.

Wissenschaftliche Forschungsanwendungen

PD173074 has been extensively studied for its potential applications in cancer treatment. It has been found to be a potent inhibitor of FGFR, which is a key player in the development and progression of various types of cancer. In particular, PD173074 has been shown to be effective against several types of solid tumors, including breast cancer, prostate cancer, and non-small cell lung cancer.

Eigenschaften

IUPAC Name

3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c20-14-15-5-4-8-18(13-15)19(22)21-11-9-17(10-12-21)16-6-2-1-3-7-16/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXISSSULWCHXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.